4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine
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Overview
Description
4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with furyl, phenyl, and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with furfural and benzaldehyde derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furyl and phenyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized furyl and phenyl derivatives, reduced aniline compounds, and substituted pyrimidines with various functional groups .
Scientific Research Applications
4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)benzene
- 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)thiazole
- 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyridine
Uniqueness
4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine stands out due to its unique combination of furyl, phenyl, and phenyldiazenyl groups attached to a pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-3-8-15(9-4-1)20-21-14-17(19(22-20)18-12-7-13-25-18)24-23-16-10-5-2-6-11-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWMPDMGQSHDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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